molecular formula C13H16N2O3 B2965142 N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide CAS No. 941957-51-3

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide

Cat. No. B2965142
M. Wt: 248.282
InChI Key: ISZNSQYDFAXLIB-UHFFFAOYSA-N
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Description

“N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide” is a compound that features a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . This type of structure is widely used by medicinal chemists to create compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of similar compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . For instance, the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one .


Molecular Structure Analysis

The molecular structure of “N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide” is characterized by the presence of a pyrrolidine ring. This ring structure contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide” would be influenced by the presence of the pyrrolidine ring, which allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Synthetic Methodologies

A study by Galeazzi et al. (1996) focused on the synthesis of diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones, which are key intermediates in producing biologically active compounds. The research utilized oxidative cyclization of certain acetoacetamides and methoxycarbonylacetamides, leading to pyrrolidin-2-ones. This methodology offers a versatile approach for synthesizing compounds that include the pyrrolidine ring, potentially applicable to N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide derivatives (Galeazzi, Mobbili, & Orena, 1996).

Catalysis and Green Chemistry

Zhang Qun-feng (2008) discussed the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, highlighting the use of a novel Pd/C catalyst for hydrogenation processes. This research emphasizes the importance of environmentally friendly methods in synthesizing amide derivatives, which could extend to the synthesis of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide (Zhang, 2008).

Environmental and Health Impact Studies

Research by Coleman et al. (2000) on the metabolism of chloroacetamide herbicides provides insights into how similar acetamide derivatives, including N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide, might interact with biological systems. Understanding these metabolic pathways is crucial for assessing the environmental and health impacts of such compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Advanced Synthetic Applications

Giambastiani et al. (1998) developed a novel palladium(0)-catalyzed cyclization method for synthesizing 3,4-disubstituted pyrrolidin-2-ones, demonstrating a sophisticated approach to building complex molecules. This technique could be applicable to the synthesis of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide and its derivatives, showcasing the potential for creating diverse and complex molecular architectures (Giambastiani, Pacini, Porcelloni, & Poli, 1998).

Drug Synthesis and Evaluation

Vinayak et al. (2014) synthesized novel acetamide derivatives and evaluated their anticancer properties, indicating the therapeutic potential of such compounds. This research underscores the importance of acetamide derivatives, like N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide, in developing new pharmaceuticals (Vinayak, Sudha, Lalita, & Kumar, 2014).

Future Directions

The future directions for research on “N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide” and similar compounds could involve further exploration of the pyrrolidine ring as a scaffold for novel biologically active compounds . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-9(16)14-10-5-6-12(18-2)11(8-10)15-7-3-4-13(15)17/h5-6,8H,3-4,7H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZNSQYDFAXLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide

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